molecular formula C15H13Cl B8723720 2-(1-chloroethyl)-9H-fluorene CAS No. 42914-78-3

2-(1-chloroethyl)-9H-fluorene

Cat. No.: B8723720
CAS No.: 42914-78-3
M. Wt: 228.71 g/mol
InChI Key: KTAMXLCAEMVOKY-UHFFFAOYSA-N
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Description

2-(1-Chloroethyl)-9H-fluorene is a fluorene derivative featuring a chloroethyl (-CH₂CH₂Cl) substituent at the 2-position of the fused aromatic bicyclic system. Fluorene derivatives are widely studied for their optoelectronic properties, pharmaceutical applications, and reactivity in organic synthesis.

Properties

CAS No.

42914-78-3

Molecular Formula

C15H13Cl

Molecular Weight

228.71 g/mol

IUPAC Name

2-(1-chloroethyl)-9H-fluorene

InChI

InChI=1S/C15H13Cl/c1-10(16)11-6-7-15-13(8-11)9-12-4-2-3-5-14(12)15/h2-8,10H,9H2,1H3

InChI Key

KTAMXLCAEMVOKY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)C3=CC=CC=C3C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Electronic Effects

2-Chloro-9H-fluorene (CAS 2523-44-6)
  • Structure : Chlorine atom at position 2.
  • Properties : Simpler substituent with strong electron-withdrawing effects, reducing HOMO energy (increasing oxidation resistance).
2-Nitro-9H-fluorene (CAS 607-57-8)
  • Structure: Nitro group (-NO₂) at position 2.
  • Properties : Strong electron-withdrawing nitro group lowers LUMO energy, enhancing charge transport in optoelectronic materials.
9-Isopropyl-9H-fluorene (CAS 3299-99-8)
  • Structure : Isopropyl group at the 9-position.
  • Properties : Steric hindrance at the central carbon alters planarity, affecting π-conjugation and fluorescence.
  • Contrast : The 2-position chloroethyl group in 2-(1-chloroethyl)-9H-fluorene may allow better conjugation than 9-substituted derivatives .

Functional Group Comparisons

Lumefantrine (9-(p-Chlorobenzylidene)-2,7-dichloro-9H-fluorene)
  • Structure: Chlorine at positions 2 and 7; 4-position 2-(dibutylamino)-1-hydroxyethyl group.
  • Properties : Lipophilic (oil-soluble), antimalarial activity due to aromatic chlorination and tertiary amine group.
  • Contrast : Multiple substituents enhance bioactivity, whereas this compound’s single substituent may limit pharmacological utility but simplify synthesis .
1-(2-Chloroethyl)-3-(9H-fluoren-9-yl)urea (CAS 101282-19-3)
  • Structure : Urea linkage with a chloroethyl group.
  • Applications: Potential anticancer agent, analogous to nitrosoureas (e.g., carmustine) .
Acetylated Derivatives (e.g., 2-Acetyl-9H-fluorene)
  • Structure : Acetyl (-COCH₃) at position 2.
  • Properties : Electron-withdrawing acetyl group reduces fluorescence quantum yield (φFL = 0.31–0.99 in related compounds) compared to alkyl halides.
  • Synthesis : Friedel-Crafts acetylation yields mixtures; chloroethyl groups may offer better regioselectivity .

Physicochemical Properties

Compound Substituent(s) Solubility HOMO (eV) LUMO (eV) Key Applications
This compound -CH₂CH₂Cl (2-position) Likely lipophilic* N/A N/A Organic synthesis, drug intermediates
2-Chloro-9H-fluorene -Cl (2-position) Insoluble in water ~5.5† ~3.0† Synthetic intermediate
Lumefantrine -Cl (2,7), -CH(OH)CH₂N(Bu)₂ (4) Oil-soluble N/A N/A Antimalarial drug
2-Acetyl-9H-fluorene -COCH₃ (2-position) Moderate polarity 5.43–5.84 2.59–3.36 OLEDs, fluorescent probes

*Inferred from chloroethyl’s lipophilicity; †Estimated from analogous fluorenes .

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